Hansa yellow

Description

The exact mass of the compound C.I. Pigment Yellow 1 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

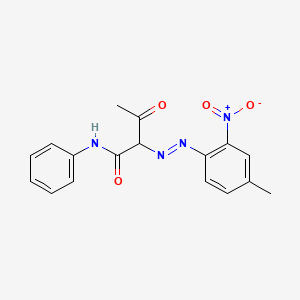

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSUUPKMDJYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041735 | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-29-0 | |

| Record name | Light yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIGMENT YELLOW 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Scientific Context of Hansa Yellow Pigments

Evolution of Organic Yellow Pigment Chemistry

The journey to create stable, brilliant yellow pigments was a long one, characterized by centuries of reliance on materials that were often fugitive, toxic, or both. The advent of modern organic chemistry in the 19th and early 20th centuries paved the way for the creation of entirely new classes of colorants with superior properties.

For centuries, artists and artisans had a limited and often problematic selection of yellow pigments. Natural organic sources, such as concoctions derived from berries and plants, were known but suffered from a critical flaw: they faded rapidly, sometimes within a few years. matisse.com.au The quest for a lasting, transparent light yellow was a persistent challenge. matisse.com.au

The available inorganic pigments also had significant drawbacks. While pigments like Yellow Ochre have been used since prehistoric times, they are earthy and muted. ppgpaints.com More vibrant inorganic yellows included:

Orpiment (Arsenic Sulfide): Used by ancient Egyptians, it offered a brilliant yellow but was highly toxic and chemically unstable. ppgpaints.comwhitenights-watercolor.com

Lead-Tin Yellow: Popularized by Dutch masters like Rembrandt and Vermeer in the 17th century, it provided good opacity and brightness but was highly toxic due to its lead content. curtisward.com

Naples Yellow (Lead Antimonate): Known since ancient Egypt but rediscovered in the Middle Ages, it also carried the hazard of lead toxicity. ppgpaints.com

Chrome Yellow (Lead Chromate): Introduced in the early 19th century, it was bright but prone to darkening and, like other lead-based pigments, was toxic. ppgpaints.com

Cadmium Yellow (Cadmium Sulfide): Discovered around 1818, it offered excellent brilliance and opacity but was expensive and, most importantly, highly toxic. ppgpaints.comjustpaint.orgcolourlex.com

This landscape of fugitive natural dyes and toxic mineral pigments highlighted a clear need for innovation in color chemistry.

The breakthrough came with the development of synthetic organic chemistry. In 1909, German chemists, including Hermann Wagner, discovered a new class of synthetic organic pigments. colourlex.comwikipedia.org These pigments, first sold commercially by Hoechst AG around 1915, were marketed under the trade name "Hansa Yellow". mfa.orgmfa.org The name "Hansa" was deliberately chosen, referencing the medieval Hanseatic League, to instill confidence in the color as a reliable industrial product. matisse.com.au

Scientifically, Hansa Yellows belong to the Arylide (or monoazo) class of pigments. wikipedia.orgmfa.orgpaint-by-number.com The defining characteristic of these compounds is the presence of an azo group (—N=N—), which connects aromatic ring structures. colourlex.comfiveable.mebritannica.com They are produced through a process called azo coupling, where a diazonium salt (prepared from an aromatic amine like aniline (B41778) or its derivatives) is reacted with a coupling agent, typically an acetoacetarylide. wikipedia.orgmfa.orgchsopensource.org This synthesis results in insoluble, brightly colored compounds that proved to be excellent pigments. ranbar.cn The first such pigment to be developed was designated Pigment Yellow 1 (PY 1). colourlex.com

| Event | Approximate Date | Significance |

| Use of Yellow Ochre | 20,000 BCE | Among the first pigments used by humans. ppgpaints.com |

| Use of Orpiment | 3,100 BCE | Early brilliant, but toxic, mineral yellow. colourlex.com |

| Development of Lead-Tin Yellow | ~1300 | Primary bright yellow for Renaissance and Baroque painters; toxic. curtisward.comcolourlex.com |

| Discovery of Cadmium Yellow | 1818 | Offered brilliant, opaque yellows but with high toxicity. colourlex.com |

| Discovery of Arylide Yellows | 1909 | First synthetic organic azo pigments of this class discovered in Germany. colourlex.comwikipedia.org |

| Commercial Introduction | ~1915 | Marketed as "this compound," becoming the first permanent organic yellow pigment. mfa.orgmfa.org |

This compound in the Context of Pigment Innovation

The introduction of this compound was not merely an addition to the existing spectrum of colors; it represented a fundamental shift in pigment technology. It addressed the dual problems of toxicity and permanence that had plagued yellow pigments for centuries and established a new standard for performance.

One of the most significant drivers for the adoption of Hansa Yellows was the toxicity of their primary competitor, Cadmium Yellow. colourlex.com Cadmium is a heavy metal, and pigments derived from it pose health risks, particularly during manufacturing and handling of the raw powder.

Hansa Yellows, being entirely organic compounds composed of carbon, nitrogen, hydrogen, oxygen, and sometimes chlorine atoms, contain no heavy metals. justpaint.orgwordpress.com This made them a much safer alternative, and they were widely used to replace the toxic cadmium-based colors in paints, plastics, and printing inks. colourlex.comwikipedia.orgmfa.org While Cadmium Yellows were prized for their opacity and brilliance, Hansa Yellows offered a comparable vibrancy without the associated health hazards, leading to their partial displacement of cadmium pigments in the market. wikipedia.org

| Feature | This compound (Arylide) | Cadmium Yellow (Cadmium Sulfide) |

| Chemical Class | Synthetic Organic (Azo) paint-by-number.com | Inorganic (Metallic Salt) colourlex.com |

| Composition | Contains no heavy metals. justpaint.org | Contains Cadmium, a toxic heavy metal. justpaint.org |

| Toxicity | Generally considered non-toxic. mfa.orgyoutube.com | Toxic due to cadmium content. curtisward.com |

| Opacity | Semi-transparent to semi-opaque. wikipedia.orgmfa.org | Opaque. |

| Chroma | Cleaner and brighter in chroma. universityart.com | Brilliant and intense. justpaint.org |

| Outdoor Stability | Good lightfastness and weather resistance. mfa.orgchsopensource.org | Prone to fading outdoors when exposed to moisture and UV radiation. justpaint.org |

This compound stands as a pioneer among high-performance organic pigments. matisse.com.au Before its development, "organic" was often synonymous with "fugitive." this compound was the first permanent organic yellow pigment, offering good to very good lightfastness that was a dramatic improvement over earlier natural organic colorants. mfa.org

Originally created for the printing industry, its excellent properties were quickly recognized by artists' paint manufacturers. matisse.com.au Artists admired the purity and high tinting strength of Hansa Yellows. danielsmith.com They are cleaner, more transparent, and brighter in chroma than Cadmium Yellow Light, which provides artists with greater control when creating color mixtures, especially for producing brilliant, clean greens. universityart.comdanielsmith.com The development of the Arylide yellow class laid the foundation for a wide array of other high-lightfastness synthetic organic pigments, including many of the reds and yellows used by artists today. matisse.com.au

Advanced Chemical Structure and Molecular Conformation of Hansa Yellow

Elucidation of Monoazo Structure and Arylide Linkages

The fundamental structure of Hansa Yellow pigments is characterized by a single azo group (–N=N–) that connects two aromatic rings, which is why they are classified as monoazo pigments. colourlex.com This basic framework is derived from a chemical reaction known as azo coupling. In this process, a diazonium salt, prepared from a primary aromatic amine like an aniline (B41778) derivative, is reacted with a coupling component, which for Hansa Yellows is typically an acetoacetanilide (B1666496) derivative. wikipedia.orgcolourlex.com

The general synthetic pathway involves two main steps:

Diazotization: An aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. colourlex.com

Azo Coupling: The resulting diazonium salt is then coupled with an acetoacetanilide derivative to form the final monoazo pigment. wikipedia.orgcolourlex.com

This synthetic versatility allows for the fine-tuning of the pigment's properties, leading to a wide range of yellow to reddish-yellow shades. handprint.com

Tautomeric Equilibrium and Structural Isomerism in this compound Compounds

While often depicted with a simple azo (–N=N–) linkage, the actual structure of this compound pigments in the solid state is more accurately represented by a keto-hydrazone tautomer. quora.comwikipedia.org Tautomers are structural isomers that can readily interconvert, and in the case of Hansa Yellows, this equilibrium is heavily skewed towards the more stable keto-hydrazone form. quora.com

Prevalence and Significance of the Ketohydrazone Tautomeric Form

Spectroscopic and crystallographic studies have confirmed that the keto-hydrazone form is the predominant tautomer in solid this compound pigments. sdc.org.ukresearchgate.net This form is characterized by a C=O (keto) group and a C=N-NH (hydrazone) linkage. quora.com The initial product of the azo coupling reaction likely forms the azo tautomer, which then rearranges to the more stable keto-hydrazone structure. wikipedia.org This tautomerization is a critical factor in the pigment's stability and color. The presence of the keto-hydrazone form is a common feature across various types of azo pigments, including those based on acetoacetic arylides. researchgate.net

Impact of Extended Pi-Conjugation on Chromophore Properties

The extended π-conjugation in the keto-hydrazone form of Hansa Yellows acts as a chromophore, the part of the molecule responsible for absorbing light and thus producing color. wikipedia.org The extent of this conjugation directly influences the wavelength of light absorbed. wikipedia.orgumass.edu Longer conjugated systems tend to absorb longer wavelengths of light, which can shift the color from yellow towards red. umass.edulibretexts.org The specific arrangement of atoms and substituents in the this compound molecule determines the precise nature of the π-conjugated system and, consequently, its characteristic yellow hue.

Crystal Structure Analysis of this compound Variants

The arrangement of molecules in the solid state, or crystal structure, plays a crucial role in determining the final properties of a pigment, including its color, opacity, and resistance to solvents and light.

Crystallographic Investigations (e.g., Pigment Yellow 97)

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of various this compound pigments. sdc.org.ukresearchgate.net For example, studies on Pigment Yellow 97, a high-performance monoazo pigment, have revealed detailed information about its molecular conformation. researchgate.netwikipedia.org

Crystallographic data for several Pigment Yellow variants are available:

Pigment Yellow 1: Crystallizes in the monoclinic system. researchgate.net

Pigment Yellow 3: Crystallizes in the orthorhombic system. researchgate.net

Pigment Yellow 97: Crystallizes in the triclinic system. researchgate.net

Pigment Yellow 98: Crystallizes in the triclinic system. researchgate.net

These studies confirm that the molecules adopt the keto-hydrazone form in the crystal lattice. researchgate.netwikipedia.org Furthermore, they show that the molecules are not perfectly planar. In Pigment Yellow 97, for instance, the phenylsulfonamide group is significantly twisted out of the plane of the arylhydrazone ring. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

A key feature revealed by crystal structure analysis is the extensive network of hydrogen bonds. These can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.org

Intramolecular Hydrogen Bonding: Strong intramolecular hydrogen bonds are a defining characteristic of this compound pigments. researchgate.net These bonds typically form between the hydrazone N-H group and the keto C=O group, creating a stable six-membered ring. researchgate.net This internal hydrogen bonding contributes significantly to the molecule's rigidity and lightfastness.

Assessment of Molecular Planarity and Conformational Deviations

The molecular conformation of this compound pigments, specifically their degree of planarity, is a critical factor influencing their physical and chemical properties. In their solid crystalline state, these pigments predominantly adopt the more stable ketohydrazone tautomeric form rather than the azo form. researchgate.net This structure is stabilized by strong intramolecular hydrogen bonding, which plays a crucial role in maintaining a generally planar molecular arrangement. researchgate.netsdc.org.uk The extended π-conjugation resulting from this planarity is fundamental to the pigment's chromophoric properties.

However, detailed crystallographic studies reveal that significant deviations from perfect planarity can and do occur. The principal question in the structural analysis of these pigments often revolves around the degree to which the molecule is planar. sdc.org.uk For instance, in some diarylide yellow pigments, the terminal phenyl rings have been observed to be twisted by 4–10 degrees relative to the central acetoacetyl fragment. sdc.org.uk

In more complex this compound derivatives, these deviations can be even more pronounced. A notable example is C.I. Pigment Yellow 97, a high-performance variant. In its crystal structure, the molecule deviates significantly from planarity. researchgate.net The phenyl ring of its phenylsulfonamide group is positioned like an open lid, forming a substantial angle of 52.21(11)° with the arylhydrazone ring. researchgate.net This twisting of specific molecular fragments highlights that while the core structure is held approximately planar by hydrogen bonds, bulky substituents can introduce considerable conformational distortions. researchgate.netsdc.org.uk

| Pigment Type | Observed Deviation | Reference Source |

|---|---|---|

| Diarylide Yellow (e.g., C.I. Pigment Yellow 14) | Terminal phenyl rings twisted 4–10° from the acetoacetyl fragment. | sdc.org.uk |

| This compound (C.I. Pigment Yellow 97) | Phenylsulfonamide group's phenyl ring twisted 52.21(11)° from the arylhydrazone ring. | researchgate.net |

Substituent Effects on this compound Molecular Architecture and Performance

The molecular architecture and resulting performance characteristics of this compound pigments are profoundly influenced by the nature and position of various substituents on their aromatic rings. These chemical modifications are used to fine-tune properties such as color, lightfastness, and solubility. The general structure allows for a variety of substituents (R), including groups like –H, –Cl, –OCH₃, and –CH₃. researchgate.net

Substituents impact performance by altering the electronic and steric characteristics of the molecule. For example, the introduction of specific groups can change the planarity, which in turn affects the π-electron system and, consequently, the pigment's color and stability. sdc.org.uk The presence of a phenylaminosulfonyl substituent in C.I. Pigment Yellow 97 is known to confer particularly high fastness. wikipedia.org Similarly, nitro (–NO₂) and methyl (–CH₃) groups are known to influence color tone and stability, while acetoacetanilide-derived side chains affect solubility.

The specific combination of substituents dictates the final color. C.I. Pigment Yellow 3, for instance, derives its distinct greenish-yellow hue from a specific pattern of chlorine and nitro groups, which differentiates it from other monoazo yellows. wikipedia.org In contrast, C.I. Pigment Yellow 74 achieves its greenish-yellow tone through the use of methoxy (B1213986) (–OCH₃) and nitro (–NO₂) groups. wikipedia.orgsypigment.com The relationship between substituents and performance is a key aspect of the design and synthesis of these pigments for various industrial and artistic applications. cuvillier.de

| Pigment Name (C.I.) | Key Substituent(s) | Effect on Performance | Reference Source |

|---|---|---|---|

| Pigment Yellow 1 | Nitro (–NO₂), Methyl (–CH₃) | Produces a greenish-yellow color. Often designated as this compound G. | mfa.org |

| Pigment Yellow 3 | Chlorine (–Cl), Nitro (–NO₂) | Creates a distinct greenish-yellow hue, often called Lemon Yellow. | wikipedia.orgchsopensource.org |

| Pigment Yellow 74 | Methoxy (–OCH₃), Nitro (–NO₂) | Yields a mid-range, bright greenish-yellow with high color strength. | wikipedia.orgsypigment.com |

| Pigment Yellow 97 | Phenylaminosulfonyl (–SO₂NHC₆H₅) | Confers particularly high fastness properties; produces a warmer, reddish-yellow. | researchgate.netwikipedia.orgmfa.org |

Advanced Synthesis Methodologies and Derivatization of Hansa Yellow

Mechanism and Optimization of Azo Coupling Reactions for Hansa Yellow Productionwikipedia.orgmdpi.comdaryatamin.com

Influence of Reaction Conditions (pH, Temperature, Solvent Systems)daryatamin.com

The efficiency and outcome of the azo coupling reaction are highly sensitive to several parameters, including pH, temperature, and the solvent system used.

pH: The pH of the reaction medium is a critical factor. organic-chemistry.org A mildly acidic to neutral pH, typically around 4-5, is optimal for the coupling process. organic-chemistry.org If the pH is too low (highly acidic), the reaction rate decreases significantly. organic-chemistry.org Conversely, a high pH can lead to side reactions and affect the stability of the diazonium salt. wikipedia.org

Temperature: Temperature control is crucial for a successful synthesis. The diazotization step is typically carried out at low temperatures, around 0-5 °C, to ensure the stability of the diazonium salt. The subsequent coupling reaction is also temperature-controlled, often between 15-40 °C, to manage the reaction rate and prevent the decomposition of reactants.

Solvent Systems: The reaction is typically conducted in an aqueous medium. The choice of solvent and the presence of additives can influence the solubility of the reactants and the physical properties of the final pigment particles. For instance, the use of certain solvents can affect the crystal form and particle size of the pigment, which in turn impacts its coloristic properties and performance. colourlex.com

Role of Diazotization in Arylide Yellow Synthesiswikipedia.orgmdpi.comdaryatamin.com

Diazotization is the initial and essential step in the synthesis of all arylide yellows. wikipedia.org This reaction involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. numberanalytics.com The resulting diazonium ion is a potent electrophile that readily reacts with the electron-rich coupling component in the subsequent azo coupling step. numberanalytics.com The stability of the diazonium salt is critical and is maintained by keeping the reaction temperature low. Any excess nitrous acid is typically removed to prevent unwanted side reactions.

Strategies for Purity Enhancement and By-product Control in this compound Synthesisdaryatamin.com

Ensuring the purity of this compound pigments is vital for achieving the desired color properties and performance characteristics. The presence of impurities, which can arise from unreacted starting materials, by-products from side reactions, or degradation products, can negatively affect the pigment's brightness, tinctorial strength, and lightfastness. walshmedicalmedia.comiajps.com

Control over reaction conditions, such as stoichiometry of reactants, temperature, and pH, is the primary strategy to minimize the formation of by-products. Post-synthesis purification steps, including thorough washing of the pigment cake to remove soluble impurities and unreacted precursors, are also critical.

Chromatographic Techniques for Organic Impurity Profilingdaryatamin.com

To ensure the quality and consistency of this compound pigments, it is essential to identify and quantify any organic impurities. iajps.com High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. iajps.comchemass.si

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode used for the analysis of organic pigments and their impurities. chromatographyonline.com It allows for the separation of a wide range of non-polar and moderately polar compounds.

Hyphenated Techniques: For the definitive identification of unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR). iajps.comijrps.com These hyphenated techniques provide detailed structural information, enabling the precise characterization of by-products and degradation products. ijrps.com

The development of a robust impurity profiling method involves a systematic approach, including the selection of appropriate columns, mobile phases, and detection methods to ensure the separation and detection of all potential impurities. chromatographyonline.com

Development of Novel this compound Analogues and Derivativesijrps.com

Research in the field of arylide yellow pigments continues to focus on the development of new analogues and derivatives with enhanced properties, such as improved lightfastness, thermal stability, and solvent resistance. dss.go.thresearchgate.net

Synthesis of Heterocyclic Arylide Yellow Compoundsijrps.com

A significant area of development involves the incorporation of heterocyclic moieties into the arylide yellow structure. researchgate.net By replacing the traditional acetoacetanilide (B1666496) coupling component with a heterocyclic equivalent, such as one containing a pyrazole (B372694) ring, novel pigments with different shades and improved performance characteristics can be synthesized. researchgate.net These heterocyclic arylide yellow analogues have shown promise as disperse dyes for synthetic fibers like polyester. researchgate.net The synthesis of these compounds follows the same fundamental principles of diazotization and azo coupling, but with modified starting materials to introduce the desired heterocyclic system. researchgate.net

Exploration of Structure-Property Relationships in Novel this compound Derivatives

The performance characteristics of this compound pigments are intrinsically linked to their molecular and crystal structures. researchgate.netsdc.org.uk Research into novel derivatives focuses on establishing clear relationships between specific structural modifications and the resulting changes in physical and chemical properties. All pigments in this class exist in the more stable ketohydrazone tautomeric form in the solid state, rather than the azo form, a feature stabilized by strong intramolecular hydrogen bonding. researchgate.netsdc.org.uk

The substitution pattern on the phenyl rings of the diazo and coupling components is a primary determinant of the pigment's properties. The introduction of different functional groups can significantly alter the electronic and steric nature of the molecule, which in turn influences color, fastness, and crystal packing. For example, the presence of methoxy (B1213986) groups has been shown to improve resistance to crystal growth and enhance light stability. Similarly, incorporating a sulfonamide group, as seen in the high-performance C.I. Pigment Yellow 97, creates intermolecular hydrogen bonding that contributes to superior solvent resistance. researchgate.net Fluorination of the pigment molecule can also improve solvent resistance by promoting stronger intermolecular interactions and more efficient π-packing in the crystal lattice. researchgate.net

| Structural Modification/Feature | Effect on Pigment Properties | Example Pigment/Derivative Class | Reference |

|---|---|---|---|

| Introduction of Sulfonamide Group (-SO₂NH-) | Creates intermolecular hydrogen bonding, significantly improving solvent and migration resistance. | C.I. Pigment Yellow 97 | researchgate.net |

| Presence of Methoxy Groups (-OCH₃) | Improves resistance to crystal growth and enhances light stability. | This compound variant from aceto-aceto-ortho-anisidide | |

| Fluorination (Introduction of -F) | Enhances intermolecular interactions and π-packing, leading to improved solvent resistance. | Fluorinated azo pigments | researchgate.net |

| Incorporation of Long-Chain Aliphatic Amines | Improves flow properties and dispersibility in ink media by acting as a deflocculating agent. | Derivatives of Monolite Yellow GT (C.I. Pigment Yellow 12) | emerald.com |

| Ketohydrazone Tautomerism & Intramolecular H-Bonding | Provides high stability to the molecule; fundamental to the color and properties of all arylide yellows. | General Monoazo Arylide (Hansa) Yellows | researchgate.netsdc.org.uk |

Investigation of Alternative Synthesis Routes for this compound

While the traditional diazotization-coupling reaction is well-established, research has explored alternative synthetic routes to address various objectives, including the use of safer starting materials and the development of pigments with novel structures. doi.orgresearchgate.net One significant area of investigation is the development of heterocyclic alternatives to pigments based on potentially hazardous intermediates like benzidine. doi.org For example, novel mono- and disarylazo pigments have been synthesized based on a pyrazolo(1,5-a)pyrimidine core structure as potential replacements for traditional diarylide pigments. doi.org

Another focus is the development of more environmentally friendly or "green" synthesis processes. This can involve using less hazardous solvents, employing catalysts to improve reaction efficiency, or developing entirely new pigment chemistries that are inherently safer. researchgate.netgoogle.com For instance, new inorganic yellow pigments based on amorphous cerium tungstate (B81510) have been prepared via a simple co-precipitation method, offering a non-toxic alternative. researchgate.net Similarly, sol-gel methods have been used to create core-shell pigments like BiVO₄@SiO₂, which encapsulates a brilliant yellow bismuth vanadate (B1173111) core in a protective silica (B1680970) shell, enhancing its thermal and chemical stability. mdpi.com While not direct syntheses of the this compound chemical structure, these routes represent the broader search for high-performance, safer yellow pigments.

Investigations into modifying the reaction conditions of the traditional synthesis are also ongoing. This includes the use of novel catalysts, such as niobium pentachloride (NbCl₅), which has been shown to be an effective Lewis acid catalyst in various multicomponent reactions for synthesizing heterocyclic dyes. scielo.br Such catalytic approaches can lead to higher yields and shorter reaction times. scielo.br

| Synthesis Route | Description | Key Features/Objectives | Reference |

|---|---|---|---|

| Traditional Azo Coupling | Diazotization of a primary aromatic amine followed by coupling with an acetoacetanilide component. | Well-established, versatile for creating a range of arylide yellow pigments. | colourlex.com |

| Heterocyclic Core Synthesis | Building pigments around a different core structure, such as pyrazolo(1,5-a)pyrimidine. | Aims to replace potentially hazardous intermediates (e.g., benzidine) used in some disazo pigments. | doi.org |

| Sol-Gel Encapsulation | Coating a core pigment particle (e.g., BiVO₄) with a protective shell (e.g., SiO₂). | Improves thermal and chemical stability of the core pigment. Not a synthesis of the chromophore itself. | mdpi.com |

| Co-precipitation Method | Synthesis of inorganic pigments like cerium tungstate from aqueous solution. | Produces environmentally friendly inorganic pigments composed of non-toxic elements. | researchgate.net |

| Catalytic Synthesis | Use of catalysts like Lewis acids (e.g., NbCl₅) to improve reaction efficiency. | Can increase yields and reduce reaction times in the synthesis of dye molecules. | scielo.br |

Spectroscopic and Advanced Analytical Characterization of Hansa Yellow Pigments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a key technique for studying the electronic structure of molecules, particularly the conjugated systems that act as chromophores and are responsible for the pigment's color. dumdummotijheelcollege.ac.in

Hansa yellow pigments exhibit characteristic absorption maxima (λmax) in the visible region of the electromagnetic spectrum. The absorption of light in the 420-430 nm range results in the perception of a yellow color. msu.edu The specific λmax is influenced by the extent of conjugation within the molecule; greater conjugation generally leads to a shift in the absorption maximum to longer wavelengths. msu.edupearson.com For instance, the absorption of light between 200 nm and 400 nm is typical for the ultraviolet region, while the visible region spans from 400 nm to 800 nm. libretexts.org The chromophoric group in azo dyes, like Hansa yellows, is the double-bonded azo linkage (-N=N-), which is central to its color. scienceworldjournal.org

The position of the absorption maximum can be affected by the chemical environment, including the presence of different functional groups (auxochromes) and the solvent used. scienceworldjournal.org These factors can cause shifts in the λmax to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. For example, reflectance spectroscopy of this compound pigments like PY3 shows a reflectance maximum around 480 nm and a minimum at 510 nm.

The intensity of light absorption by this compound pigments is directly proportional to their concentration, a relationship described by the Beer-Lambert law. msu.edu As the concentration of the pigment in a solution or medium increases, the absorbance at λmax also increases. This concentration-dependent spectral behavior is not only crucial for quantitative analysis but can also reveal interactions between pigment molecules at higher concentrations. msu.edu Studies have shown that spectral shifts can be dependent on the concentration of the pigment.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrational modes of different chemical bonds can be determined. nih.gov

The FTIR spectra of this compound pigments display a series of absorption bands that correspond to their key functional groups. The azo group (-N=N-), fundamental to this class of pigments, shows a characteristic stretching vibration in the region of 1458-1411 cm⁻¹. scienceworldjournal.org Other important functional groups that can be identified include:

Amide groups: Amide I bands are typically observed around 1675-1650 cm⁻¹. researchgate.netresearchgate.net

Nitro groups (-NO2): Asymmetric stretching vibrations of the nitro group appear near 1630 cm⁻¹. researchgate.net

C-H bonds: Stretching and bending vibrations of C-H bonds in aromatic and aliphatic parts of the molecule are also present. mdpi.com

Carbonyl groups (C=O): Stretching vibrations for carbonyl groups are found in the range of 1680 to 1750 cm⁻¹. libretexts.org

The presence and position of these bands provide a molecular fingerprint for the pigment. nih.govlibretexts.org

FTIR spectroscopy is instrumental in distinguishing between different this compound isomers and related compounds. scribd.com For example, Pigment Yellow 1 (PY1) can be differentiated from Pigment Yellow 3 (PY3) and Pigment Yellow 83 by a characteristic peak at 845 cm⁻¹ in the spectrum of PY1. Similarly, the presence of specific bands can help in identifying different arylide yellow pigments. mfa.org The region below 1500 cm⁻¹, known as the fingerprint region, is particularly useful for this differentiation as it contains a complex pattern of absorptions unique to each molecule. libretexts.org Comparing the FTIR spectra of different isomers allows for the identification of subtle structural differences, such as the position of substituents on the aromatic rings. nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Azo (-N=N-) | 1458-1411 | Stretching |

| Amide I | 1675-1650 | Stretching |

| Nitro (-NO₂) | ~1630 | Asymmetric Stretching |

| Carbonyl (C=O) | 1750-1680 | Stretching |

| C-H (Aromatic/Aliphatic) | Various | Stretching and Bending |

Raman Spectroscopy for Pigment Identification and Structural Elucidation

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information for pigment identification and structural analysis. morana-rtd.combfh.ch It is particularly effective for analyzing organic pigments in various matrices, including artworks. morana-rtd.commdpi.com

Raman spectra of this compound pigments exhibit a series of characteristic bands that allow for their unambiguous identification. For example, this compound pigments like PY1, PY3, and PY74 show a distinct set of Raman bands. morana-rtd.com PY74 is noted to be quite distinguishable from PY1 and PY3. morana-rtd.com The differentiation between isomers is also possible; for instance, PY3 can be distinguished from PY1 by a band at 746 cm⁻¹ (C-H bending) and a band at 650 cm⁻¹ (C-Cl stretching). researchgate.netmdpi.com

Key Raman bands for this compound pigments include: researchgate.netmorana-rtd.com

Amide I: ~1650 cm⁻¹

Nitro asymmetric stretch: ~1630 cm⁻¹

Aromatic ring vibration: ~1600 cm⁻¹

Azobenzene ring: ~1485 cm⁻¹

N=N stretch: ~1380 cm⁻¹

Amide III: ~1255 cm⁻¹

The high reproducibility of Raman spectra, with peak precision often within one wavenumber, allows for reliable identification by comparison with reference spectral libraries. bfh.ch

| Pigment | Characteristic Raman Bands (cm⁻¹) |

|---|---|

| This compound (general) | ~1650 (Amide I), ~1630 (Nitro stretch), ~1600 (Aromatic ring), ~1485 (Azobenzene ring), ~1380 (N=N stretch), ~1255 (Amide III) |

| PY3 | 1495, 1387, 1170, 1159, 746 (C-H bend), 650 (C-Cl stretch) |

| PY74 | 1670 (Amide I), 1596 (Nitro stretch), 1331 (Nitro stretch), 1265 (Amide III), 828 (Nitro stretch) |

Application of Handheld Raman Devices for In-situ Analysis

Handheld Raman spectrometers have emerged as powerful tools for the non-invasive, in-situ identification of pigments, including Hansa yellows. mdpi.comresearchgate.net These portable devices offer significant advantages in fields like art conservation, where removing samples from an artifact is undesirable. metrohm.com By allowing direct analysis on the surface of a painting or object, conservators and scientists can identify the specific pigments used by an artist without causing damage. mdpi.commetrohm.com

Modern handheld Raman instruments are designed to be lightweight and often feature fiber optic probes, which provide the flexibility needed to analyze large or awkwardly shaped objects. metrohm.com The ability to adjust laser power to low levels is particularly beneficial when analyzing sensitive materials like dark pigments that can be susceptible to thermal damage. metrohm.com Despite their advantages, handheld devices may have limitations, such as lower spectral resolution compared to benchtop instruments and less control over measurement settings like laser energy. mdpi.com However, for many applications, the convenience and non-destructive nature of in-situ analysis outweigh these drawbacks, making handheld Raman a valuable first-line analytical technique. mdpi.comresearchgate.net

Fluorescence Minimization Techniques in Raman Spectroscopy of this compound

A significant challenge in the Raman analysis of organic pigments like this compound is the phenomenon of fluorescence. mdpi.comspectroscopyonline.com The pigment itself, or accompanying materials like binders and varnishes, can emit a strong fluorescence signal that overwhelms the much weaker Raman scattering signal, making the resulting spectrum difficult or impossible to interpret. mdpi.comedinst.com

Several strategies have been developed to mitigate this issue:

Choice of Excitation Wavelength: One of the most effective methods is to use a laser with a longer excitation wavelength, typically in the near-infrared (NIR) range (e.g., 785 nm or 853 nm). mdpi.commorana-rtd.com These lower-energy lasers are less likely to induce fluorescence in the sample. mdpi.com

Sequentially Shifted Excitation (SSE): Some modern Raman spectrometers employ patented techniques like SSE. This method involves acquiring spectra with two slightly different excitation wavelengths and then using a computational algorithm to separate the Raman signals from the broad fluorescence background. mdpi.com This has proven effective for analyzing highly fluorescent pigments like this compound. mdpi.com

Instrumental and Software Corrections: Other approaches include optimizing the confocal pinhole diameter to spatially filter out-of-focus fluorescence, selecting appropriate diffraction gratings, and utilizing software-based baseline correction algorithms to mathematically remove the fluorescence background from the collected spectrum. spectroscopyonline.comedinst.com

Complementary Nature of Raman and FTIR for Pigment Characterization

Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are forms of vibrational spectroscopy that provide information about the molecular structure of a material. However, they are based on different physical principles and are sensitive to different types of molecular vibrations, making them highly complementary techniques for pigment analysis. researchgate.netmorana-rtd.com

FTIR spectroscopy is particularly adept at identifying functional groups within a molecule and is often used to characterize the organic binders mixed with pigments. researchgate.net However, the strong, broad absorption bands from binders and inorganic fillers can sometimes obscure the characteristic peaks of the organic pigment. mdpi.com

Raman spectroscopy, on the other hand, excels at identifying specific pigment molecules, including distinguishing between different crystalline forms (polymorphs). metrohm.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For instance, Raman is well-suited for detecting the nitro group (NO₂) stretching vibrations common in azo pigments like this compound. morana-rtd.comresearchgate.net While Raman can be hindered by fluorescence, FTIR is not affected by this phenomenon.

By combining the data from both techniques, a more complete and unambiguous characterization of a paint sample can be achieved. FTIR can identify the binder and major classes of compounds, while Raman can provide a specific fingerprint of the pigment molecule itself. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical method for elucidating the precise molecular structure of organic compounds like this compound pigments. sigmaaldrich.commeasurlabs.com This non-destructive technique analyzes the magnetic properties of atomic nuclei within a molecule when placed in a strong magnetic field. sigmaaldrich.comlibretexts.org

Different NMR techniques can be employed:

¹H NMR: Identifies the types and locations of hydrogen atoms (protons) in the molecule. mdpi.com

¹³C NMR: Provides information about the carbon skeleton of the molecule. mdpi.com

2D NMR techniques: More advanced experiments that reveal correlations between different nuclei, helping to piece together complex molecular structures. mdpi.com

In the context of this compound pigments, NMR is invaluable for confirming the identity of a synthesized pigment, distinguishing between closely related isomers, and identifying impurities or degradation products. measurlabs.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. researchgate.netuva.nl In MS, a sample is first ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net

This technique is crucial for the analysis of this compound pigments as it provides a direct measurement of the molecular weight, which can confirm the pigment's identity. For example, the molecular weight of Pigment Yellow 1 is 340.33 g/mol . nih.gov The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, can serve as a molecular fingerprint to help elucidate the structure. researchgate.net

Various ionization methods can be used in conjunction with MS for pigment analysis, including Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), where the sample is heated to decomposition before analysis. researchgate.net

Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a specific type of mass spectrometry where a pulsed laser is used to desorb and ionize the analyte directly from a surface without the need for a matrix, which is required in the related technique, MALDI (Matrix-Assisted Laser Desorption/Ionization). uva.nlulisboa.pt

LDI-MS has proven to be a successful technique for the analysis of synthetic organic pigments, including Hansa yellows. uva.nldntb.gov.ua A key advantage is its ability to selectively desorb and ionize the pigment molecules even when they are mixed within a complex binding medium, such as in a paint formulation. uva.nl This selectivity makes LDI-MS particularly useful for analyzing real-world samples where binders and fillers could interfere with other analytical methods. uva.nl The technique is capable of providing clear mass spectra that allow for the identification of the pigment based on its molecular weight and the pattern of its fragment ions. uva.nlresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify the individual components within a mixture. wikipedia.org It is an essential tool for assessing the purity of this compound pigments and for performing accurate quantitative analysis. belspo.be

In HPLC, the sample is dissolved in a solvent and then forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The different components of the sample travel through the column at different rates depending on their chemical interactions with the stationary phase, thus achieving separation. wikipedia.org

For pigment analysis, HPLC is often coupled with a diode-array detector (DAD) or a mass spectrometer (MS). csic.esresearchgate.net

HPLC-DAD: Allows for the identification of pigments based on their retention time (how long they take to pass through the column) and their characteristic UV-Visible absorption spectrum. csic.esresearchgate.net

HPLC-MS: Provides the highest level of accuracy for identification by combining the separation power of HPLC with the definitive molecular weight and structural information from mass spectrometry. mdpi.comd-nb.info

This makes HPLC invaluable for quality control in pigment manufacturing, for identifying the specific pigments in a complex mixture, and for detecting any impurities or degradation products. belspo.beresearchgate.net

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Primary Information Obtained | Key Application for this compound | Common Variants/Couplings |

| Raman Spectroscopy | Molecular vibrational fingerprint | In-situ, non-destructive pigment identification | Handheld Raman, Micro-Raman |

| FTIR Spectroscopy | Molecular functional groups | Characterization of binders and complementary pigment data | ATR-FTIR |

| NMR Spectroscopy | Precise molecular structure and connectivity | Definitive structural confirmation and isomer differentiation | ¹H NMR, ¹³C NMR, 2D NMR |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Molecular weight determination and structural elucidation | Py-GC-MS, LDI-MS |

| HPLC | Separation, quantification, and purity | Purity assessment and quantitative analysis of pigment mixtures | HPLC-DAD, HPLC-MS |

Microscopy Techniques for Morphological and Composite Particle Characterization (e.g., TEM)

Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the characterization of this compound pigments at the nanoscale. Unlike light microscopy, TEM utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image, enabling the detailed investigation of primary particle morphology, size distribution, and the nature of aggregates and agglomerates. This level of analysis is critical as these physical characteristics fundamentally influence the pigment's optical properties, dispersibility, and performance in final applications.

Detailed Research Findings

Research employing TEM has revealed significant details about the morphology of various this compound pigments. Studies on Pigment Yellow 83, for instance, have used TEM to analyze both "transparent" and "opaque" grades. The analysis confirmed that the primary particles are typically rod-shaped. uzh.ch A key finding from TEM evaluations is that a very high percentage of these primary particles, over 99% by number for some transparent grades like Pigment Yellow 83, have a size below 100 nm. europa.eu These nanoscale primary particles exhibit a strong tendency to form larger clusters, and TEM analysis is crucial for distinguishing the constituent particles within these agglomerates and aggregates. uzh.cheuropa.eu

The particle size distribution for several diarylide yellow pigments, which includes some Hansa types, has been determined to extend into the ultrafine range (below 100 nm). uzh.ch TEM analysis has also been instrumental in assessing the stability of these pigments; the smooth surface morphology of Pigment Yellow 83 particles was observed to be unchanged even after solubility tests, demonstrating the stability of the particle surface. uzh.ch

The table below summarizes the morphological characteristics of select arylide yellow pigments as determined by or consistent with TEM studies.

| Pigment | Morphology | Primary Particle Size / Distribution (d50) | Key Observations (TEM) |

| Pigment Yellow 12 | Rod-shaped | 15 - 100 nm | Occurs in agglomerates; particle size distribution extends into the ultrafine range. uzh.chgrafiati.com |

| Pigment Yellow 13 | Rod-shaped | 15 - 100 nm | Occurs in agglomerates; particle size distribution extends into the ultrafine range. uzh.ch |

| Pigment Yellow 83 | Rod-shaped | 15 - 250 nm | >99% of primary particles <100 nm (transparent grade); forms strong agglomerates/aggregates. uzh.cheuropa.eu |

Composite Particle Characterization

TEM is also a vital tool for characterizing composite particles, where this compound pigments are modified or encapsulated to enhance their properties. One area of research involves coating this compound particles with an inorganic shell, such as silica (B1680970) (SiO₂), to improve optical and mechanical properties. tandfonline.comtandfonline.com

In these studies, TEM provides direct visual evidence of the composite structure. Researchers have successfully fabricated yellow SiO₂/Hansa pigment core-shell particles using an electrostatic self-assembly method. tandfonline.comtandfonline.com TEM imaging confirmed that a thin shell of SiO₂ was coated onto the surface of the pigment particles. The quality of this shell was found to be dependent on the synthesis conditions; at higher ratios of the silica precursor to the pigment, TEM images revealed that the resulting composite particles were robust with compact walls. tandfonline.com Conversely, at lower ratios, the silica shell was observed to be thin and, in some cases, did not fully coat the pigment surface. tandfonline.com

Another modification approach involves the use of silica gel to alter the particle size distribution of Pigment Yellow 12. TEM characterization of these modified pigments showed that the interaction between the pigment and the silica gel prevented the self-aggregation of pigment particles, leading to a significant alteration in particle size distribution. grafiati.com

The following table details findings from the TEM characterization of this compound composite particles.

| Composite System | Core Material | Shell/Modifier | Key TEM Findings |

| SiO₂/Hansa Pigment | This compound | Silica (SiO₂) | Confirmed core-shell structure; shell wall is compact and robust at high SiO₂/pigment ratios. tandfonline.comtandfonline.com |

| Modified PY 12 | Pigment Yellow 12 | Silica Gel | Interaction with silica prevented self-aggregation, altering particle size distribution. grafiati.com |

Degradation Mechanisms and Stability Studies of Hansa Yellow Pigments

Photodegradation Mechanisms of Hansa Yellow

Photodegradation involves the chemical alteration of pigment molecules upon exposure to light, particularly ultraviolet (UV) radiation. ekb.eg This process can trigger the formation of free radicals, which then proceed in chain reactions, leading to changes in the appearance and integrity of the paint. ekb.eg For many pigments, prolonged light exposure is a primary driver of damage. ekb.eg

Exposure to UV radiation is a significant factor in the degradation of organic pigments. ekb.eg While Hansa Yellows are generally considered to have good lightfastness, their stability can vary. mfa.orgjacksonsart.com The American Society for Testing and Materials (ASTM) has rated some Hansa Yellows, such as PY3, as having "very good" lightfastness (Category II). handprint.comdanielsmith.com However, independent tests have shown that this is not always consistent across different paint formulations. handprint.com

Prolonged exposure to sunlight can lead to noticeable changes; for instance, some formulations of this compound Light (PY3) have been observed to darken and turn slightly brown after several weeks of sunlight exposure. handprint.com Bright yellow organic pigments are often more susceptible to fading than darker shades. shermangallery.com The degradation process is primarily due to photochemical reactions in the pigment molecules that cause them to lose their color intensity or change their chemical structure. mdpi.com The addition of UV stabilizers, which absorb UV rays and dissipate the energy, has been shown to reduce color change in pigmented elastomers, indicating their potential to improve the stability of susceptible pigments. researchgate.netnih.gov

Kinetic studies, which measure the rate of change over time, are essential for quantifying the decline in lightfastness. Recent research involving accelerated aging with Xenon arc lamps has revealed unexpected performance in some this compound formulations. justpaint.org For example, historical batches of this compound Light (PY3) that previously met ASTM Lightfastness Category II standards began to show a decline in performance in samples produced after 2012. justpaint.org

These studies measure the color change (ΔE) over exposure time. A significant finding was that while the masstone (pure color) of this compound Light and Medium performed well, their performance declined sharply when tinted, a phenomenon explored further in subsequent sections. justpaint.org Some tests showed that full-strength this compound Light (PY3) began to darken after approximately six to eight weeks of exposure to sunlight. handprint.com The degradation of colorants can often be modeled by first-order reaction kinetics, where the rate of degradation is proportional to the concentration of the remaining colorant. nih.govresearchgate.net

The binding medium and the concentration of the pigment within it play a critical role in photochemical stability. A consistent finding is that the lightfastness of this compound pigments, particularly PY3, decreases significantly when used in thin glazes or light tints, as is common in watercolor applications. jacksonsart.comidyllsketching.com In these diluted applications, the pigment particles are more exposed and less protected by the surrounding binder. justpaint.org

Conversely, the medium can also have a protective effect. In studies where certain Hansa Yellows performed well in oil and watercolor formulations, it was suggested that the medium may act to "insulate" the pigment particles. justpaint.org This was supported by observations that a competitor's paint with weaker tinting strength, and therefore a higher ratio of medium to pigment, exhibited better lightfastness. justpaint.org The specific chemical composition of the binder (e.g., linseed oil, acrylic polymer) influences the degradation pathways, as it can affect the pigment's interaction with light and the surrounding environment. acs.org

The interaction between different pigments within a paint mixture can significantly alter lightfastness. A notable example is the negative synergy observed between Hansa Yellows and Titanium White (Titanium Dioxide, PW6). justpaint.org While the masstones of this compound Light (PY3) and this compound Medium (PY73) demonstrate good lightfastness, their stability diminishes when mixed with Titanium White. justpaint.org

Research has shown that tints containing 50% or more Titanium White perform only fairly for lightfastness, whereas mixtures with less white, or the pure pigment, are significantly more stable. justpaint.org This suggests that Titanium White, a known photocatalyst, may accelerate the degradation of the organic this compound pigments when in close proximity. justpaint.orgscispace.com

| Mixture Composition | Observed Lightfastness Performance | ASTM Lightfastness Rating (Approximate) |

|---|---|---|

| Masstone (Pure Pigment) | Good to Very Good | LF I / LF II |

| Tints with <50% Titanium White | Good | LF II |

| Tints with ≥50% Titanium White | Fair | LF III |

Thermal Degradation Pathways of this compound

Thermal degradation refers to the breakdown of a substance at elevated temperatures. Like many organic pigments, Hansa Yellows are susceptible to discoloration and decomposition when heated. mfa.orgcolourlex.com The study of thermal degradation pathways involves analyzing the chemical changes that occur as temperature increases and determining the temperature limits for the pigment's stability.

The thermal degradation of organic colorants often follows first-order reaction kinetics, and the temperature dependence of this degradation can be modeled using the Arrhenius equation. nih.gov Such studies determine key parameters like reaction rate constants, half-life periods, and activation energies to understand the kinetics of thermal decay. nih.govresearchgate.net

This compound pigments have defined heat resistance limitations. Research and material specifications indicate they are generally heat stable only up to 150°C (302°F). mfa.org Beyond this temperature, discoloration and degradation are likely to occur. This property limits their use in applications that require high-temperature processing, such as certain plastics or coatings that are cured at high heat. The relatively low heat resistance is a known characteristic of the arylide yellow class of pigments. mfa.orgcolourlex.com

Mentioned Compounds

| Compound Name | Synonym / Formula | Role/Context |

|---|---|---|

| This compound | Arylide Yellow, Monoazo Yellow | Main subject pigment class |

| Pigment Yellow 1 (PY1) | This compound G | A specific this compound pigment |

| Pigment Yellow 3 (PY3) | This compound Light | A specific this compound pigment, frequently studied |

| Pigment Yellow 73 (PY73) | This compound Medium | A specific this compound pigment |

| Pigment Yellow 74 (PY74) | This compound Medium | A specific this compound pigment |

| Pigment Yellow 97 (PY97) | This compound Deep | A specific this compound pigment |

| Titanium White | Titanium Dioxide, PW6, TiO₂ | White pigment interacting with this compound |

Evaluation of this compound Performance in High-Temperature Applications

This compound pigments, a class of monoazo colorants, are known for their bright, vibrant hues. mfa.org However, their performance in high-temperature applications is a critical factor that limits their use in certain industrial processes. Generally, Hansa Yellows exhibit limited heat stability. For instance, the general class of this compound pigments is reported to be heat stable only up to 150°C. mfa.org Beyond this temperature, discoloration and degradation can occur. mfa.org

Specific variants within the this compound family show slight differences in their thermal stability. Research and technical data sheets provide insight into the performance of individual pigments. For example, Pigment Yellow 65 is noted to have a heat stability of 138°C when used in paints. This particular pigment is not recommended for baking systems, where elevated temperatures are a standard part of the curing process, due to its tendency to exhibit blooming.

In contrast, diarylide yellow pigments, which are structurally related to Hansa Yellows, can exhibit considerable thermal stability. wikipedia.org Some diarylide yellows have been shown to be stable at temperatures above 200°C. wikipedia.org However, there is evidence that at these high temperatures, they can degrade to release 3,3'-dichlorobenzidine, a carcinogenic substance. wikipedia.org This highlights the importance of understanding the specific thermal degradation pathways of azo pigments.

The thermal degradation of yellow colorants, including those of natural origin, often follows first-order reaction kinetics, with the rate of degradation increasing as the temperature rises. nih.gov This principle is also applicable to synthetic organic pigments like Hansa Yellows, where elevated temperatures provide the activation energy for decomposition reactions.

| Pigment Class/Name | Heat Stability (°C) | Application Notes |

|---|---|---|

| This compound (General) | Up to 150 | Discoloration can occur above this temperature. mfa.org |

| Pigment Yellow 65 | 138 (in Paints) | Not recommended for baking systems due to blooming. pigments.com |

| Diarylide Yellows (General) | >200 | May release 3,3'-dichlorobenzidine upon degradation. wikipedia.org |

Chemical Degradation Processes of this compound

The chemical stability of this compound pigments is a key determinant of their durability and suitability for various applications. Degradation can be initiated by several chemical processes that affect the core structure of the pigment molecule.

Oxidation and Reduction Reactions Affecting Azo Linkages

The chromophore of this compound pigments is the azo group (–N=N–), which is susceptible to both oxidation and reduction reactions. These reactions can lead to a loss of color, as the azo linkage is cleaved. While azo dyes are generally designed for a high degree of chemical stability, certain conditions can promote their degradation. wikipedia.org

Under anaerobic conditions, biodegradation of azo dyes can occur, leading to discoloration. wikipedia.org This process often involves the reductive cleavage of the azo bond. In industrial applications, exposure to reducing agents can similarly break the azo linkage, resulting in the formation of aromatic amines. Conversely, strong oxidizing agents can also attack the azo group, leading to the breakdown of the pigment's conjugated system and a subsequent loss of color. The stability against microbial attack is a crucial factor for products containing these pigments. wikipedia.org

Substitution Reactions at Aromatic Rings and Derivative Formation

The synthesis of this compound pigments involves the azo coupling of a substituted aniline (B41778) with a derivative of acetoacetanilide (B1666496). researchgate.netwikipedia.org This process inherently involves substitution reactions on the aromatic rings to create the final pigment molecule. The nature and position of these substituents on the aromatic rings play a significant role in the pigment's properties, including its color, lightfastness, and chemical resistance.

While substitution reactions are key to the synthesis of Hansa Yellows, they can also be a pathway for degradation. For instance, impurities in the form of aromatic amines can arise from the decomposition of the coupling agents during synthesis, as seen in the production of some diarylide yellow pigments like C.I. Pigment Yellow 83. google.com These impurities can be a cause for concern in final products. The formation of different derivatives through substitution can lead to pigments with altered properties, such as a shift in shade.

Stability in Acidic and Basic Environments

This compound pigments are generally characterized by their resistance to acids and alkalis. mfa.orgkremer-pigmente.com This stability makes them suitable for use in a variety of media with different pH levels. However, the degree of resistance can vary among different types of Hansa Yellows. For example, while many are stable, pigments such as Permanent Yellow HKA (PY 6) and Permanent Yellow Light (PY 151) are noted to be less resistant to acids and alkalis. kremer-pigmente.com

The acid-base properties of azo dyes are well-documented, with many being used as pH indicators due to color changes in response to varying pH. wikipedia.orgquora.comresearchgate.net The presence of acidic or basic functional groups on the pigment molecule can influence its interaction with the surrounding medium. stackexchange.com For instance, the ionization of sulfonic acid groups at a given pH affects the charge of the dye molecule and its binding characteristics. wikipedia.org Insoluble pigments like Hansa Yellows are generally less affected by pH than soluble dyes, but extreme acidic or alkaline conditions can still lead to degradation over time.

| Property | Rating (1-5) | Legend |

|---|---|---|

| Acid Resistance | 5 | 1=Poor, 2=Fair, 3=Good, 4=Very Good, 5=Excellent |

| Alkali Resistance | 5 |

Data sourced from a technical datasheet for Pigment Yellow 65. pigments.com

Solvent-Induced Discoloration and Property Changes

A significant characteristic of this compound pigments is their susceptibility to bleeding and discoloration in certain organic solvents. mfa.orgcolourlex.com This is due to their partial solubility in these media. researchgate.netkremer-pigmente.com When the pigment dissolves, even to a small extent, it can lead to changes in its properties. Arylide pigments, including Hansa Yellows, tend to exhibit a discoloration towards the red end of the spectrum when they have been in contact with certain solvents. colourlex.com

Recrystallization Phenomena and Morphological Stability

Recrystallization is a critical phenomenon that affects the long-term stability and color properties of organic pigments like this compound. cambridge.org This process is particularly relevant in applications where the pigment is dispersed in a medium that can partially solubilize it, especially under conditions of elevated temperature. cambridge.org

The solubility of organic pigments in most organic solvents is typically very low. cambridge.org However, even slight solubility can lead to recrystallization, where smaller, less stable pigment particles dissolve and then precipitate onto larger, more stable crystals. kremer-pigmente.com This process, also known as Ostwald ripening, results in an increase in the average particle size of the pigment. A change in particle size and crystal morphology can, in turn, alter the pigment's coloristic properties, often causing a shift in hue and a decrease in tinctorial strength. kremer-pigmente.com

The stability against recrystallization is significantly dependent on the particle size of the pigment; smaller particles have a higher surface energy and are therefore more prone to dissolution and recrystallization. cambridge.org The choice of solvent is also crucial, as solvents with a closer solubility parameter to the pigment are more likely to induce these changes. mdpi.com

Undesired changes in pigment properties due to recrystallization are known to occur in paints that undergo heat treatment during their application. cambridge.org The increased solubility at higher temperatures allows the pigment to partially dissolve and then recrystallize upon cooling. cambridge.org If this crystallization occurs on the surface of a coating, it is known as "blooming." If it occurs in an adjacent layer, it is termed "bleeding." cambridge.org

The initial formation of azo pigments through precipitation during synthesis results in very small particles that often require thermal after-treatment to induce a controlled recrystallization, thereby achieving the desired stable crystal form and particle size distribution for optimal performance. cambridge.org

Interactions with Polymeric Binders and Substrate Materials

The stability and degradation of this compound pigments are intrinsically linked to their interactions with the surrounding polymeric binder and the underlying substrate. The binder, typically an acrylic or oil-based medium, is not an inert component; it actively participates in the chemical and physical processes that dictate the long-term durability of the paint film.

Effect on Mechanical Stability of Paint Films

The presence of this compound pigments can influence the mechanical properties of paint films as they age. Research indicates that some azo pigments can promote the degradation of the organic binder, which can compromise the film's structural integrity researchgate.net. The degradation of the binder, whether through photo-oxidation or other chemical processes, often leads to a loss of flexibility and an increase in brittleness si.eduresearchgate.net. This embrittlement can result in the formation of micro-cracks, which can grow and lead to flaking or delamination of the paint layer naturalpigments.eu.

The photo-oxidation of the binder is a primary degradation pathway, involving reactions like chain scission and cross-linking that are promoted by solar radiation in the presence of oxygen researchgate.net. As the binder decomposes, pigment particles can become more exposed on the surface, a phenomenon known as chalking frontiersin.org. This not only causes color fading but also signifies a weakening of the paint film's cohesion. The specific formulation, including the pigment-to-binder ratio, plays a crucial role; a higher concentration of certain pigments can either accelerate or inhibit the degradation of the binder, thereby affecting the mechanical stability of the paint over time frontiersin.org.

Role of Trapped Pollutants as Plasticizers in Acrylic Systems

Acrylic paint films, often used with this compound pigments, are susceptible to interactions with airborne pollutants, such as volatile organic compounds (VOCs) like formaldehyde and acetic acid nih.govacs.org. Acrylic polymers have a glass transition temperature that can be close to room temperature, and at higher temperatures, their surfaces can become tacky and more vulnerable to trapping pollutants nih.govresearchgate.net.

Once absorbed, these pollutants can act in a manner analogous to plasticizers. They interact with the polymer side chains, often forming hydrogen bonds, which can disrupt the polymer's morphology nih.govresearchgate.net. This interaction can lead to swelling and an increase in the polymer's ductility, a phenomenon that can also induce embrittlement researchgate.net. Pollutant gases, particularly nitrogen oxides (NOₓ) and ozone (O₃), are highly corrosive and can accelerate the degradation of the acrylic matrix through oxidation and hydrolysis nih.gov. This chemical breakdown can promote the migration of other components within the paint, such as surfactants, to the surface, further altering the film's physical and mechanical properties nih.gov. The accumulation of these trapped pollutants can thus lead to significant structural changes, compromising the long-term stability of the acrylic paint system.

Comparative Analysis of this compound Degradation with Other Organic Pigments

The degradation behavior of this compound (a monoazo pigment) shows distinct characteristics when compared to other classes of organic and inorganic pigments.

Studies involving accelerated aging have shown that in their pure powder form, monoazo yellow pigments can exhibit greater color change than isoindoline pigments imeko.org. However, this behavior changes significantly when the pigments are dispersed in an oil binder. In a paint film, the degradation of the binder itself, through processes like oxidative polymerization, often becomes the dominant factor in color variation. Consequently, the observable color changes in oil-based paints containing either monoazo yellow or isoindoline yellow can be very similar, as the binder's degradation masks the pigment-specific changes imeko.org.

In contrast, the degradation pathway of this compound is fundamentally different from that of inorganic pigments like Cadmium Yellow (Cadmium Sulfide, PY37). The degradation of Cadmium Yellow is primarily an oxidative process where the cadmium sulfide is converted into colorless compounds such as cadmium sulfate (B86663) (CdSO₄) nih.gov. This chemical transformation results in significant fading, chalking, and the formation of a white crust on the paint surface nih.govmdpi.com. This process is influenced by light, moisture, and atmospheric pollutants mdpi.com. This compound, as an organic pigment, degrades through the breaking of chemical bonds within its complex organic molecule, a process often initiated by UV radiation researchgate.net.

The following tables provide a comparative overview of different yellow pigments.

Table 1: Properties of Common this compound Pigments This table summarizes the general characteristics of frequently used this compound pigments.

| Pigment Index Name | Common Name | Chemical Class | Typical Hue | Lightfastness |

| PY3 | This compound Light | Monoazo Arylide | Greenish-Yellow | Varies; generally good but can fade in tints jacksonsart.com |

| PY74 | This compound Medium | Monoazo Arylide | Mid-range, bright yellow | Good mfa.org |

| PY97 | This compound Deep | Monoazo Arylide | Warmer, reddish-yellow | Very Good mfa.orgwikipedia.org |

Table 2: Comparative Degradation of Yellow Pigments This table compares the degradation mechanisms and outcomes for different classes of yellow pigments.

| Pigment Class | Example Pigment | Primary Degradation Mechanism | Visual Outcome of Degradation |

| Monoazo (Hansa) | This compound (PY74) | Photodegradation (breaking of azo bonds) | Fading, discoloration researchgate.netmfa.org |

| Isoindoline | Isoindoline Yellow | Photodegradation | Fading; similar to monoazo in oil binder imeko.org |

| Inorganic Sulfide | Cadmium Yellow (PY37) | Oxidation (CdS to CdSO₄) | Fading, chalking, formation of white crust nih.govmdpi.com |

Table of Chemical Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| Acetic Acid | CH₃COOH |

| Cadmium Sulfate | CdSO₄ |

| Cadmium Sulfide | CdS |

| Formaldehyde | CH₂O |

| This compound | Monoazo Arylide Pigment |

| Isoindoline | Organic Pigment |

| Nitrogen Oxides | NOₓ |

Toxicological and Ecotoxicological Investigations of Hansa Yellow

In Vitro Cytotoxicity Assessments of Hansa Yellow Compounds

In vitro cytotoxicity assays are fundamental in toxicology for evaluating the potential of a substance to cause harm to cells.